molecular formula C15H14Cl2N2OS B2438008 1-(2,5-Dichlorophenyl)-4-(thiophene-2-carbonyl)piperazine CAS No. 878625-22-0

1-(2,5-Dichlorophenyl)-4-(thiophene-2-carbonyl)piperazine

Cat. No. B2438008
CAS RN: 878625-22-0
M. Wt: 341.25
InChI Key: SXHVDWQQGBQZCO-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)-4-(thiophene-2-carbonyl)piperazine, also known as TCS 1102, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound belongs to the class of piperazine derivatives and has been synthesized using various methods.

Scientific Research Applications

Arylpiperazine Derivatives in Pharmacology

Arylpiperazine derivatives have gained attention for their clinical applications, mainly in treating depression, psychosis, or anxiety. Compounds like buspirone (a pyrimidinylpiperazine) and trazodone (a chlorophenylpiperazine derivative) demonstrate the potential of arylpiperazine derivatives in neuroscience and psychiatric medication (Caccia, 2007). These compounds undergo extensive metabolism, including N-dealkylation to 1-aryl-piperazines, leading to a variety of serotonin receptor-related effects. This highlights their significant role in modulating neurotransmitter systems, essential for understanding and treating psychiatric disorders.

Anti-mycobacterial Activity of Piperazine Analogues

Piperazine and its analogues have demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This suggests a promising avenue for developing new anti-mycobacterial agents leveraging the piperazine scaffold, which could lead to safer, selective, and cost-effective treatments (Girase et al., 2020). Such research underscores the importance of piperazine derivatives in addressing global health challenges posed by tuberculosis.

Piperazine Derivatives in Therapeutic Patent Reviews

Piperazine's significance in drug design is highlighted by its inclusion in a wide range of drugs with diverse pharmacological activities, including antipsychotic, antidepressant, anticancer, and antiviral applications (Rathi et al., 2016). The flexibility of the piperazine scaffold in drug discovery suggests a broad potential for developing novel therapeutic agents. Modifying the substitution pattern on the piperazine nucleus can significantly impact the medicinal properties of the resulting molecules, indicating the critical role of structural optimization in pharmaceutical research.

Applications Beyond Psychiatry

Beyond its psychiatric applications, piperazine analogues exhibit a wide range of biological activities, including antimicrobial, antitubercular, and anticonvulsant effects. This diversity in activity profiles points to the versatility of piperazine derivatives in drug development, offering potential solutions across a spectrum of diseases and conditions (Verma et al., 2017).

properties

IUPAC Name

[4-(2,5-dichlorophenyl)piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2OS/c16-11-3-4-12(17)13(10-11)18-5-7-19(8-6-18)15(20)14-2-1-9-21-14/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHVDWQQGBQZCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=CC(=C2)Cl)Cl)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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